Bienvenue dans la boutique en ligne BenchChem!

Hydroxybupropion

CYP2D6 inhibition Drug-drug interaction Hepatocyte assay

Hydroxybupropion (CAS 92264-81-8) offers 7.6-fold weaker CYP2D6 inhibition vs erythrohydrobupropion, ideal for DDI screening controls. As the major bupropion metabolite with NET IC50=1.7μM and minimal DAT activity, it enables clean NET-selective investigation unavailable with bupropion. Essential for LC-MS/MS method validation and CYP2B6 phenotyping studies.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 92264-81-8
Cat. No. B195616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxybupropion
CAS92264-81-8
SynonymsHYDROXYBUPROPION;  HYDROXYBUPROPIONE;  1-(3-CHLOROOPHENYL)-2-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-1-PROPANONE;  2-HYDROXY-2-(3'-CHLOROPHENYL)-3,5,5-TRIMETHYLMORPHOLINE;  1-(3-Chloroophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone, 2-Hydroxy-2-(3chlorop
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO
InChIInChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3
InChIKeyAKOAEVOSDHIVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxybupropion (CAS 92264-81-8): The Major Active Metabolite of Bupropion for CNS Research Applications


Hydroxybupropion (CAS 92264-81-8) is the primary pharmacologically active metabolite of bupropion, formed via CYP2B6-mediated hydroxylation in humans [1]. As an aromatic ketone with molecular formula C₁₃H₁₈ClNO₂ and molecular weight 255.74 g/mol, it exists as a racemic mixture of (2R,3R)- and (2S,3S)-enantiomers that exhibit markedly different pharmacologic and pharmacokinetic properties [2]. Hydroxybupropion functions as a norepinephrine reuptake inhibitor (NET IC₅₀ = 1.7 μM), dopamine reuptake inhibitor (DAT IC₅₀ >10 μM), and nicotinic acetylcholine receptor (nAChR) antagonist, contributing substantially to the antidepressant and smoking cessation efficacy of its parent drug [3].

Why Hydroxybupropion Cannot Be Substituted with Bupropion or Other Metabolites in Preclinical Studies


Hydroxybupropion cannot be functionally substituted by its parent compound bupropion or other metabolites (threohydrobupropion, erythrohydrobupropion) due to fundamentally different pharmacologic and drug-drug interaction profiles. While bupropion is a dual NET/DAT inhibitor with modest DAT affinity, hydroxybupropion exhibits equal NET inhibition but substantially weaker DAT inhibition [1]. Critically, hydroxybupropion displays an order-of-magnitude weaker CYP2D6 inhibition (Ki = 13 μM) compared to erythrohydrobupropion (Ki = 1.7 μM) and threohydrobupropion (Ki = 5.4 μM), rendering it the least potent CYP2D6 inhibitor among the three major metabolites [2]. Furthermore, the two enantiomers of hydroxybupropion exhibit 40-fold differences in steady-state plasma concentrations in humans [3] and 20-fold differences in NET inhibitory potency [1], meaning that even racemic hydroxybupropion cannot be considered pharmacologically equivalent to its enantiomerically pure forms. These distinctions have direct implications for experimental reproducibility, data interpretation, and selection of appropriate reference compounds.

Hydroxybupropion Quantitative Differentiation Evidence: Comparator-Based Performance Data


CYP2D6 Inhibition Potency: Hydroxybupropion Shows 7.6-Fold Weaker Ki Than Erythrohydrobupropion

Hydroxybupropion demonstrates substantially weaker CYP2D6 inhibitory potency compared to the reductive metabolites of bupropion. In human liver microsomes using the CYP2D6 probe substrate bufuralol, the Ki of hydroxybupropion (13 μM) was 7.6-fold higher (indicating weaker inhibition) than erythrohydrobupropion (Ki = 1.7 μM) and 2.4-fold higher than threohydrobupropion (Ki = 5.4 μM) [1]. A subsequent 2025 study confirmed this hierarchy, reporting that the Ki value for racemic erythrohydrobupropion was 11.4-fold lower than that of hydroxybupropion [2].

CYP2D6 inhibition Drug-drug interaction Hepatocyte assay

NET Inhibition Potency: S,S-Hydroxybupropion Exhibits 19-Fold Greater NET Inhibitory Activity Than Its Enantiomer

The NET inhibitory activity of hydroxybupropion is highly enantioselective. Racemic hydroxybupropion inhibits [³H]norepinephrine uptake with an IC₅₀ of 1.7 μM, comparable to racemic bupropion (IC₅₀ = 1.9 μM). However, this activity resides almost entirely in the (2S,3S)-hydroxy isomer (S,S-hydroxybupropion), which exhibits an IC₅₀ of 520 nM, whereas the (2S,3R)-hydroxy isomer (R,R-hydroxybupropion) is essentially inactive with an IC₅₀ >10,000 nM [1].

Norepinephrine transporter NET inhibition Enantioselectivity

Steady-State Plasma Concentration: 40-Fold Enantiomeric Disparity in Human Exposure

Hydroxybupropion exhibits marked stereoselective pharmacokinetics in humans. In a prospective, randomized, double-blinded crossover study of healthy adults (n = 15) receiving bupropion XL 300 mg, steady-state plasma concentrations of S,S-hydroxybupropion were up to 40-fold higher than those of R,R-hydroxybupropion [1]. Additionally, the AUC₀–∞ ratio for (2R,3R)-/(2S,3S)-hydroxybupropion averaged approximately 65, with Cmax ratios averaging approximately 35, indicating predominant exposure to the (2R,3R)-enantiomer following racemic bupropion administration [2].

Pharmacokinetics Enantioselective disposition Bioequivalence

Monoamine Transporter Selectivity Profile: Hydroxybupropion vs. Bupropion

Hydroxybupropion displays a distinct monoamine transporter inhibition profile compared to its parent compound bupropion. Racemic hydroxybupropion produces inhibition of norepinephrine reuptake comparable to bupropion (IC₅₀ = 1.7 μM), but exhibits substantially weaker inhibition of dopamine reuptake (IC₅₀ >10 μM) [1]. This contrasts with bupropion, which retains meaningful DAT inhibitory activity. In clinical studies, DAT occupancy after bupropion treatment was only 14% (confidence interval 6–22%), suggesting that the weaker DAT activity of hydroxybupropion may be clinically relevant given its high circulating concentrations [2].

Dopamine transporter Norepinephrine transporter NDRI pharmacology

Exposure Magnitude: Hydroxybupropion Achieves Highest Systemic Levels Among All Bupropion Metabolites

Among the three major metabolites of bupropion, hydroxybupropion consistently achieves the highest systemic exposure. In a population pharmacokinetic study of Chinese healthy volunteers receiving extended-release bupropion, hydroxybupropion showed the highest AUC₀–₂₄ and Cmax among all three metabolites (hydroxybupropion, threohydrobupropion, and erythrohydrobupropion) [1]. This finding is consistent across multiple studies and supports hydroxybupropion as the predominant circulating active moiety following bupropion administration.

Pharmacokinetics AUC Cmax Metabolite exposure

CYP2B6 Genotype-Dependent Exposure: Hydroxybupropion Levels Vary Significantly by Metabolizer Status

The exposure to hydroxybupropion is significantly influenced by CYP2B6 genetic polymorphisms. A systematic review and meta-analysis demonstrated that the CYP2B6*6 allele and genotype-determined CYP2B6 poor and intermediate metabolizer phenotypes are associated with significantly lower exposures to hydroxybupropion and the total active moiety compared to normal metabolizers [1]. This contrasts with threohydrobupropion and erythrohydrobupropion, which are formed via carbonyl reduction pathways not primarily dependent on CYP2B6.

Pharmacogenetics CYP2B6 polymorphism Metabolite exposure

Hydroxybupropion Optimal Research and Industrial Application Scenarios


CYP2D6 Drug-Drug Interaction Studies Requiring Low-Background Inhibition

Hydroxybupropion is the preferred bupropion metabolite for experimental systems where minimizing CYP2D6 inhibition is critical. With a Ki of 13 μM, it is 7.6-fold weaker than erythrohydrobupropion (Ki = 1.7 μM) and 2.4-fold weaker than threohydrobupropion (Ki = 5.4 μM) at inhibiting CYP2D6 [1]. This property makes hydroxybupropion suitable as a negative control or low-interference compound in DDI screening panels where strong CYP2D6 inhibitors would confound results.

Therapeutic Drug Monitoring and Pharmacokinetic Bioanalytical Method Development

Hydroxybupropion reference standards are essential for LC-MS/MS method development and validation in clinical and forensic toxicology laboratories. As the metabolite achieving the highest AUC₀–₂₄ and Cmax among all bupropion metabolites [2], and exhibiting up to 40-fold enantiomeric concentration differences in human plasma [3], accurate quantification of hydroxybupropion (and ideally its individual enantiomers) is critical for therapeutic drug monitoring, bioequivalence studies, and forensic analysis of bupropion exposure.

Norepinephrine-Selective Reuptake Pharmacology Studies

Hydroxybupropion provides a cleaner pharmacologic tool for investigating NET-selective mechanisms compared to bupropion. While both compounds exhibit comparable NET inhibition (IC₅₀ = 1.7 μM for hydroxybupropion vs. 1.9 μM for bupropion), hydroxybupropion demonstrates substantially weaker DAT inhibition (IC₅₀ >10 μM vs. 0.66 μM for bupropion) [4]. This selectivity profile is further refined when using enantiomerically pure S,S-hydroxybupropion (NET IC₅₀ = 520 nM), which represents the active NET-inhibiting species.

Pharmacogenetic Studies of CYP2B6 Polymorphism Effects

Hydroxybupropion serves as the primary biomarker for CYP2B6 activity in pharmacogenetic investigations. Since bupropion hydroxylation to hydroxybupropion is mediated almost exclusively by CYP2B6 [5], hydroxybupropion plasma concentrations and hydroxybupropion/bupropion ratios are used as phenotypic markers of CYP2B6 function. Reference standards of hydroxybupropion are required for accurate quantification in studies examining how CYP2B6 polymorphisms (*6 allele, poor/intermediate metabolizer phenotypes) affect metabolite exposure and therapeutic outcomes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxybupropion

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.